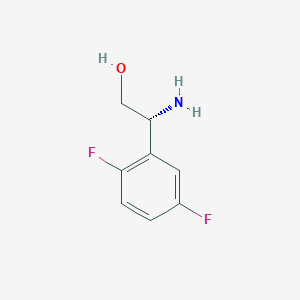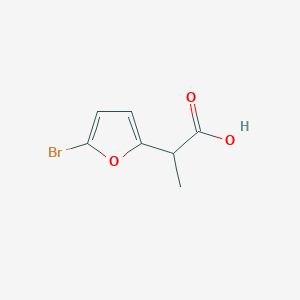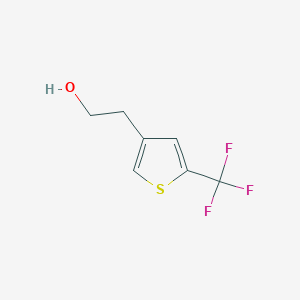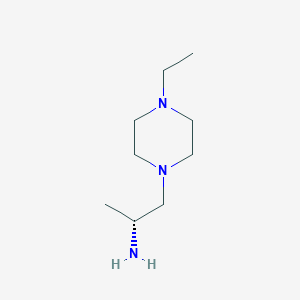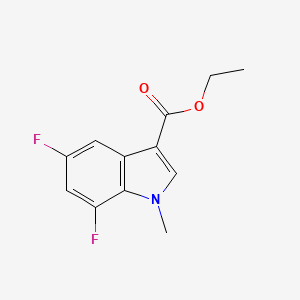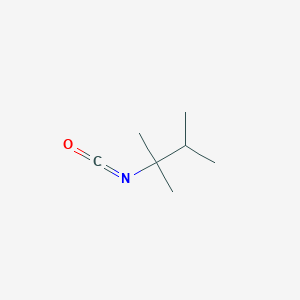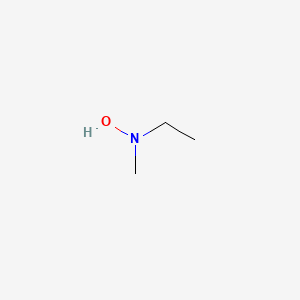![molecular formula C9H7ClF3N B13612181 2-Chloro-6-[1-(trifluoromethyl)cyclopropyl]pyridine](/img/structure/B13612181.png)
2-Chloro-6-[1-(trifluoromethyl)cyclopropyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6-[1-(trifluoromethyl)cyclopropyl]pyridine is an organic compound with the molecular formula C9H7ClF3N. It is a derivative of pyridine, featuring a chlorine atom at the 2-position and a trifluoromethylcyclopropyl group at the 6-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-[1-(trifluoromethyl)cyclopropyl]pyridine typically involves the reaction of pyridine derivatives with appropriate reagents to introduce the chlorine and trifluoromethylcyclopropyl groups. One common method involves the use of trifluoromethylcyclopropyl bromide and a chlorinating agent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-6-[1-(trifluoromethyl)cyclopropyl]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki–Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Wissenschaftliche Forschungsanwendungen
2-Chloro-6-[1-(trifluoromethyl)cyclopropyl]pyridine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Chloro-6-[1-(trifluoromethyl)cyclopropyl]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence its binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-5-[1-(trifluoromethyl)cyclopropyl]pyridine: Similar structure but with the trifluoromethylcyclopropyl group at the 5-position.
2-Chloro-6-(trifluoromethyl)pyridine: Lacks the cyclopropyl group, making it less sterically hindered.
Uniqueness
2-Chloro-6-[1-(trifluoromethyl)cyclopropyl]pyridine is unique due to the presence of both the chlorine and trifluoromethylcyclopropyl groups, which confer distinct chemical and physical properties. The trifluoromethyl group enhances its stability and lipophilicity, while the cyclopropyl ring adds steric bulk, influencing its reactivity and interactions with other molecules .
Eigenschaften
Molekularformel |
C9H7ClF3N |
|---|---|
Molekulargewicht |
221.60 g/mol |
IUPAC-Name |
2-chloro-6-[1-(trifluoromethyl)cyclopropyl]pyridine |
InChI |
InChI=1S/C9H7ClF3N/c10-7-3-1-2-6(14-7)8(4-5-8)9(11,12)13/h1-3H,4-5H2 |
InChI-Schlüssel |
RKRPENMVJOPIRB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C2=NC(=CC=C2)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


